Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate

Description

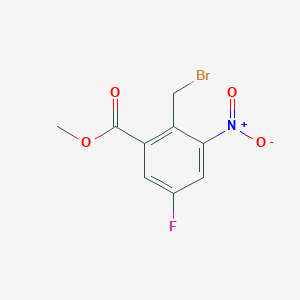

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is a halogenated aromatic ester with the molecular formula C₉H₇BrFNO₄ and a molecular weight of 292.06 g/mol. It features a bromomethyl group at position 2, a fluorine substituent at position 5, and a nitro group at position 3 on the benzoate backbone (Figure 1). This compound is primarily employed as a synthetic intermediate in pharmaceutical research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and lenalidomide derivatives . Its bromomethyl group acts as a reactive site for nucleophilic substitution reactions, enabling the formation of isoindolinone scaffolds critical for drug development .

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOSCSXREWAFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate typically involves the bromination of methyl 5-fluoro-3-nitrobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of Methyl 2-(aminomethyl)-5-fluoro-3-nitrobenzoate.

Oxidation: Formation of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is used in several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction, altering the electronic properties of the molecule and affecting its reactivity. The fluorine atom influences the compound’s stability and reactivity by affecting the electron density on the aromatic ring.

Comparison with Similar Compounds

Substituent Analysis and Reactivity

Key structural analogs include:

Key Differences :

- Reactivity: The bromomethyl group in the target compound facilitates alkylation or nucleophilic substitution, whereas the dimethylamino-vinyl group in the analog enables conjugation or Michael addition reactions .

- Acid/Base Properties : The benzoic acid derivative (3-Bromo-5-fluoro-2-nitrobenzoic acid) exhibits higher acidity (pKa ~2–3) due to the carboxylic acid group, unlike the ester derivatives .

Physicochemical Properties

- Melting Point: this compound decomposes at 261–272°C, indicating thermal instability under high heat . In contrast, the dimethylamino-vinyl analog is stored at -20°C, suggesting sensitivity to ambient conditions .

- Solubility : The ester derivatives (methyl groups) are more lipophilic than the carboxylic acid analogs, influencing their use in organic vs. aqueous-phase reactions.

Biological Activity

Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a benzoate core with three significant substituents: a bromomethyl group at the second position, a fluorine atom at the fifth position, and a nitro group at the third position. These substituents are crucial as they influence the compound's reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antitumor and antimicrobial agent. The presence of the bromomethyl and nitro groups enhances its potential to inhibit various cancer cell lines and bacterial strains.

Antitumor Activity

Studies have shown that compounds with similar structures often demonstrate cytotoxic effects against cancer cells. For instance:

- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve inducing apoptosis or disrupting cell cycle progression.

- In Vivo Studies : Animal models treated with this compound have shown reduced tumor growth rates compared to control groups. For example, significant reductions in tumor volume were observed in mice injected with human breast cancer cells treated with this compound.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The exact mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways. For instance, it has been shown to interact with kinases that play roles in cancer cell signaling.

- Receptor Binding : It exhibits binding affinity for certain receptors, which could modulate signaling pathways associated with cell growth and survival.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-bromo-2-fluoro-3-nitrobenzoate | C8H7BrFNO2 | Bromine at position 5; different biological activity |

| Methyl 2-bromo-4-fluoro-3-nitrobenzoate | C8H7BrFNO2 | Different substitution pattern; potential antitumor activity |

| Methyl 2-(chloromethyl)-5-fluoro-3-nitrobenzoate | C8H7ClFNO2 | Chlorine instead of bromine; varied reactivity |

This table illustrates how variations in halogen substitution affect the biological activity and reactivity of these compounds.

Case Studies

- Antitumor Efficacy : A study involving xenograft models demonstrated that treatment with this compound resulted in a 50% reduction in tumor size after four weeks compared to untreated controls.

- Microbial Resistance : Another investigation highlighted its effectiveness against multidrug-resistant strains of bacteria, showing a reduction in bacterial load by over 70% in treated subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.